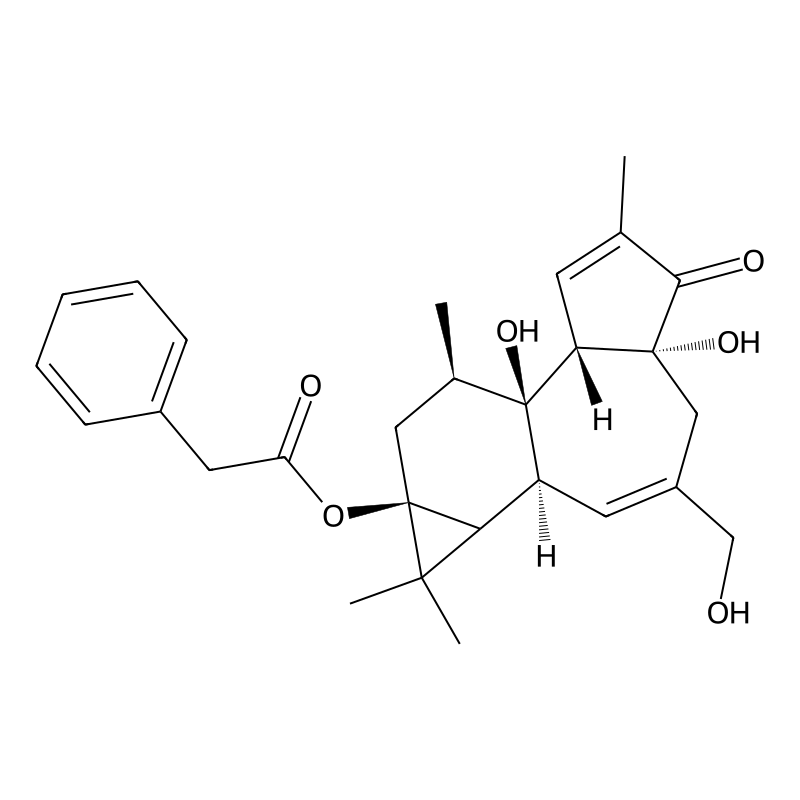

Istamycin C(sub 0)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

The Istamycin Biosynthetic Gene Cluster

The core set of genes responsible for istamycin production is found in Streptomyces tenjimariensis. The table below summarizes key biosynthetic genes within the cluster, based on the MIBiG database entry BGC0000700 [1].

| Gene | Proposed Protein Function | Role in Biosynthesis |

|---|---|---|

| istC | 2-deoxy-scyllo-inosose synthase | Catalyzes the first committed step in the formation of the aminocyclitol core [1]. |

| istS | 2-deoxy-scyllo-inosose aminotransferase | Involved in the amination of the cyclitol core [1]. |

| istB | AGA 6'-aminotransferase | Predicted to be involved in a transamination step [1]. |

| istP | Phosphotransferase | Likely involved in a phosphorylation step during biosynthesis [1]. |

| istU | N-methyltransferase | Predicted to catalyze N-methylation [1]. |

| istZ | N-formimidoyl istamycin A synthase | Proposed to be responsible for the formation of the formimidoyl group in istamycin A [1]. |

| istA | IstA protein | Function not fully characterized, but essential within the cluster [1]. |

| istD | AGA deacetylase (amidase) | Predicted to carry out a deacetylation [1]. |

| istM | NDP-D-glucosaminyltransferase | A glycosyltransferase; likely adds a sugar moiety [1]. |

| imrA | 16S rRNA methyltransferase | Confers self-resistance to the producer organism, not biosynthesis [1]. |

It is important to note that the quality of this MIBiG entry is labeled as "questionable," and the functional annotations for many genes are putative, meaning they are based on sequence similarity and have not always been experimentally verified [1].

Analytical Methods for Profiling Istamycin Congeners

A study developed a robust HPLC-ESI-MS/MS method to profile and characterize istamycin congeners, including Istamycin C0, from the fermentation broth of S. tenjimariensis [2].

- Chromatography: Separation was achieved using an Acquity CSH C18 column with a gradient elution of 5 mM aqueous pentafluoropropionic acid and 50% acetonitrile [2].

- Detection: Electrospray ionization ion trap tandem mass spectrometry was used for detection and characterization [2].

- Separation of Epimers: The study also successfully separated 1- or 3-epimeric pairs using a macrocyclic glycopeptide-bonded chiral column, which is crucial for distinguishing between closely related structures like Istamycin C0 and its isomers [2].

A Workflow for Biosynthesis Investigation

The following diagram outlines a general experimental approach for studying the istamycin biosynthetic pathway, based on common practices in the field [3] [4]. You can use this as a logical guide to develop your own detailed protocols.

Research Outlook and Combinatorial Biosynthesis

Understanding the istamycin gene cluster opens avenues for engineering novel antibiotics. Combinatorial biosynthesis involves manipulating biosynthetic gene clusters in the native or heterologous hosts to produce new or modified compounds [3].

- Potential Modifications: This can be achieved through gene inactivation, gene replacement, or the co-expression of genes from different clusters [3].

- Shared Intermediates: Research suggests that istamycins, gentamicins, and fortimicins may share certain biosynthetic steps or modifications, providing a platform for creating hybrid molecules [5]. Exploring these parallel pathways could be a key strategy for generating novel derivatives [4].

References

- 1. BGC0000700 - MIBiG [mibig.secondarymetabolites.org]

- 2. Istamycin aminoglycosides profiling and their ... [pubmed.ncbi.nlm.nih.gov]

- 3. Combinatorial biosynthesis of novel aminoglycoside ... [pmc.ncbi.nlm.nih.gov]

- 4. Parallel pathways in the biosynthesis of aminoglycoside ... [pmc.ncbi.nlm.nih.gov]

- 5. D-optimal design model and biosynthetic pathway for ... [bmcmicrobiol.biomedcentral.com]

Mechanism of Action and Structural Classification

2-DOS aminoglycosides are broad-spectrum antibiotics containing a central 2-deoxystreptamine ring. Their primary mechanism of action is binding to the A-site of the 16S ribosomal RNA within the bacterial 30S ribosomal subunit, which disrupts protein synthesis by inducing mRNA misreading and inhibiting tRNA translocation [1] [2] [3].

These antibiotics are classified based on the substitution pattern on the central 2-DOS ring, which influences their binding and activity.

| Structural Class | Core Scaffold | Representative Antibiotics |

|---|---|---|

| 4,6-Disubstituted | 2-DOS with sugars at positions 4 & 6 | Kanamycin, Tobramycin, Gentamicin, Amikacin, Plazomicin [4] |

| 4,5-Disubstituted | 2-DOS with sugars at positions 4 & 5 | Neomycin, Paromomycin, Ribostamycin [4] [2] |

| 4-Monosubstituted | 2-DOS with a single, unique bicyclic sugar at position 4 | Apramycin [5] [2] |

Key Mechanisms of Bacterial Resistance

Bacterial resistance to 2-DOS aminoglycosides arises through several well-characterized mechanisms, with enzymatic modification of the drug being the most prevalent [1].

Overview of primary aminoglycoside resistance pathways. AMEs: Aminoglycoside-modifying enzymes. RMTases: rRNA methyltransferases.

- Enzymatic Inactivation by AMEs: Aminoglycoside-modifying enzymes (AMEs) are the most widespread resistance mechanism. These enzymes catalyze the modification of specific amino or hydroxyl groups on the drug, reducing its binding affinity to the ribosomal target. The three major types are Aminoglycoside Acetyltransferases (AACs), Aminoglycoside Nucleotidyltransferases (ANTs), and Aminoglycoside Phosphotransferases (APHs) [1] [3].

- Target Site Modification: Resistance can occur through alteration of the ribosomal target.

- Ribosomal RNA Methyltransferases (RMTases): These enzymes, acquired via plasmids, methylate specific nucleotides in the 16S rRNA (e.g., at A1408 or G1405), sterically blocking aminoglycoside binding and conferring high-level resistance. Their prevalence is increasing clinically [1] [4].

- Ribosomal Mutations: Mutations in genes encoding 16S rRNA (rrs) or ribosomal proteins (e.g., S12) can confer resistance, though these are less common as they can impact ribosome function [1].

- Reduced Drug Accumulation: This includes impermeability of the cell envelope, which limits drug entry, and the activity of efflux pumps that actively expel aminoglycosides from the bacterial cell [1].

Quantitative Analysis of Resistance Evasion

Recent structural studies reveal how specific aminoglycoside features influence their ability to evade resistance, particularly from RMTases. The table below summarizes the susceptibility of various aminoglycosides to the m1A1408 ribosomal methylation mediated by the NpmA methyltransferase [4].

| Aminoglycoside | Structural Class | Key Distinctive Feature(s) | MIC (No NpmA) (µg/mL) | MIC (With NpmA) (µg/mL) | Fold Change in MIC |

|---|---|---|---|---|---|

| Kanamycin | 4,6-disubstituted | - | 0.5 | >512 | >1024 |

| Tobramycin | 4,6-disubstituted | - | 0.5 | 128 - 256 | 250 - 500 |

| Amikacin | 4,6-disubstituted | L-HABA group on Ring II | 0.5 | 8 | 16 |

| G418 (Geneticin) | 4,6-disubstituted | 6'-OH on Ring I | 1 | 32 | 32 |

| Gentamicin | 4,6-disubstituted | - | 1 | 64 | 64 |

| Neomycin | 4,5-disubstituted | 6'-NH₃⁺ on Ring I | 1 | 128 | 128 |

| Paromomycin | 4,5-disubstituted | 6'-OH on Ring I | 4 | 128 | 32 |

Key structural determinants for evading m1A1408 resistance include a 6'-OH group (as in G418 and paromomycin) and the L-HABA moiety (as in amikacin and arbekacin), which help the drug adapt to the methylated target [4].

Toxicity and Selectivity Challenges

The clinical use of 2-DOS aminoglycosides is limited by significant toxic side effects.

- Ototoxicity and Nephrotoxicity: These drugs can cause irreversible hearing loss (cochlear toxicity) and acute kidney injury [6] [3]. Toxicity is dose-dependent, and some patients have genetic predispositions [6] [5].

- Mechanisms of Toxicity: The primary mechanism for ototoxicity is the misreading of mitochondrial ribosomes due to structural similarity between bacterial and mitochondrial ribosomes. This leads to defective mitochondrial function, production of reactive oxygen species (ROS), and sensory hair cell death [6] [5]. Nephrotoxicity results from drug accumulation in kidney proximal tubular cells, triggering cell death [6].

- Dissociating Activity from Toxicity: Proof-of-concept exists for designing less toxic aminoglycosides. Apramycin, a structurally unique 4-monosubstituted 2-DOS aminoglycoside, shows potent antibacterial activity but significantly lower ototoxicity because it has minimal activity against eukaryotic mitochondrial ribosomes [5].

Experimental Protocol: Evaluating Ribosome Binding and Resistance

To investigate aminoglycoside-ribosome interactions and the impact of resistance mechanisms, researchers use a combination of biochemical and structural methods.

Determining Drug Susceptibility and Resistance Evasion

- Method: Minimum Inhibitory Concentration (MIC) assays using isogenic bacterial strains.

- Protocol: A standard broth microdilution method is performed according to guidelines (e.g., CLSI). A critical step involves comparing MICs for a control strain versus an isogenic strain expressing a resistance gene, such as the NpmA methyltransferase (for m1A1408 modification) [4]. A low fold-change in MIC indicates the drug can partially evade that specific resistance mechanism.

Structural Analysis of Drug-Ribosome Complexes

- Method: Cryo-Electron Microscopy (cryo-EM).

- Protocol:

- Purification: Bacterial 70S ribosomes are purified.

- Complex Formation: Ribosomes are incubated with the aminoglycoside of interest.

- Vitrification: The complex is rapidly frozen in liquid ethane.

- Data Collection & Processing: High-resolution images are collected and processed to reconstruct a 3D density map, allowing visualization of how the drug binds to the ribosome and accommodates resistance-conferring modifications like m1A1408 [4].

Future Directions in Drug Development

Current research aims to overcome the limitations of 2-DOS aminoglycosides through rational drug design.

- Engineering Evasion of Resistance: Structural insights are being used to design new analogs that maintain binding to methylated ribosomes. Key strategies include incorporating 6'-OH groups and L-HABA-like moieties, and optimizing ring flexibility [4].

- Mitigating Toxicity: Designing drugs with selective affinity for bacterial over mitochondrial ribosomes is a primary goal. Apramycin serves as a lead structure, demonstrating that dissociation of antibacterial activity from ototoxicity is achievable [5].

- Biosynthetic Engineering: Advances in understanding the biosynthetic pathways of natural aminoglycosides enable the generation of novel derivatives through metabolic engineering and chemo-enzymatic synthesis [7] [8].

References

- 1. Mechanisms of Resistance to Aminoglycoside Antibiotics [pmc.ncbi.nlm.nih.gov]

- 2. 2-Deoxystreptamine - an overview [sciencedirect.com]

- 3. 2 Deoxystreptamine - an overview [sciencedirect.com]

- 4. Basis for selective drug evasion of an aminoglycoside- ... [nature.com]

- 5. Dissociation of antibacterial activity and aminoglycoside ... [pmc.ncbi.nlm.nih.gov]

- 6. The relationship between the structure and toxicity of ... [pmc.ncbi.nlm.nih.gov]

- 7. 2-Deoxystreptamine-containing aminoglycoside antibiotics [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Deoxystreptamine-containing aminoglycoside antibiotics [sigmaaldrich.com]

Istamycin Congeners: Identification and Relative Abundance

The following table summarizes the 16 natural istamycin congeners identified and quantified from S. tenjimariensis ATCC 31603 fermentation broth, listed in descending order of abundance [1].

| Congener Name | Key Characteristics | Relative Abundance |

|---|---|---|

| Istamycin A | Most abundant congener | Highest [1] |

| Istamycin B | One of the main components | High (second to Istamycin A) [1] |

| Istamycin A₀ | - | - |

| Istamycin B₀ | - | - |

| Istamycin B₁ | - | - |

| Istamycin A₁ | - | - |

| Istamycin C | - | - |

| Istamycin A₂ | - | - |

| Istamycin C₁ | - | - |

| Istamycin C₀ | - | - |

| Istamycin X₀ | - | - |

| Istamycin A₃ | - | - |

| Istamycin Y₀ | - | - |

| Istamycin B₃ | - | - |

| Istamycin FU-10 | - | - |

| Istamycin AP | - | - |

This profiling successfully separated five sets of 1- or 3-epimeric pairs using a macrocyclic glycopeptide-bonded chiral column, highlighting the method's power in resolving structurally similar molecules [1].

Protocol: HPLC-MS/MS for Congener Profiling

This validated method is robust for the profiling, characterization, and quantification of istamycin congeners from fermentation broth [1].

- Instrumentation: High-Performance Liquid Chromatography (HPLC) coupled with electrospray ionization (ESI) ion trap tandem Mass Spectrometry (MS/MS).

- Chromatography:

- Column: Acquity CSH C18.

- Mobile Phase:

- A: 5 mM aqueous pentafluoropropionic acid.

- B: 50% acetonitrile.

- Elution: Gradient mode.

- Detection and Analysis: MS and MS/MS spectra are acquired to characterize the structure of each congener. The lower limit of quantification (LLOQ) for Istamycin A is 2.2 ng/mL [1].

- Chiral Separation: For separating 1- or 3-epimeric pairs, a macrocyclic glycopeptide-bonded chiral column is used within the same analytical system [1].

This workflow can be visualized as follows:

Protocol: Optimizing Production with Central Composite Design (CCD)

A recent study used a One-Factor-at-a-Time (OFAT) approach followed by Central Composite Design (CCD) to statistically optimize istamycin production [2].

- OFAT Findings:

- Culture Media: Both aminoglycoside production medium and protoplast regeneration medium yielded the highest specific productivity.

- Incubation Time: 6 days.

- Agitation Rate: 200 rpm.

- CCD Model Optimization:

- Variables Tested: Initial pH, incubation temperature, and calcium carbonate (CaCO₃) concentration.

- Optimal Conditions:

- Initial pH: 6.38

- Incubation Temperature: 30 °C

- CaCO₃ Concentration: 5.3% [2]

- Result: This optimized model led to a 31-fold increase in production compared to unoptimized conditions and a threefold increase over using only optimized media [2].

The following table summarizes the optimization parameters and outcomes:

| Parameter | OFAT Optimum | CCD Model Optimum | Key Outcome |

|---|---|---|---|

| Culture Media | Aminoglycoside production medium, Protoplast regeneration medium | - | Highest specific productivity [2] |

| Incubation Time | 6 days | - | - |

| Agitation Rate | 200 rpm | - | - |

| Initial pH | - | 6.38 | - |

| Temperature | - | 30 °C | - |

| CaCO₃ | - | 5.3% | - |

| Overall Yield Increase | - | - | 31-fold vs. unoptimized conditions [2] |

Biosynthetic Gene Cluster (BGC) and Resistance Mechanisms

The genetic basis for istamycin biosynthesis and self-resistance in S. tenjimariensis has been identified.

- BGC Accession: The istamycin BGC is registered in the MIBiG repository as BGC0000700 and originates from the sequence AJ845083.2 [3].

- Key Biosynthetic Genes:

- istC: Encodes a 2-deoxy-scyllo-inosose synthase, a key enzyme in the initial steps of the cyclitol core formation [3].

- istS: Encodes a 2-deoxy-scyllo-inosose aminotransferase [3].

- istB: Putative aminoglycoside 6'-aminotransferase [3].

- istU: Putative N-methyltransferase [3].

- istZ: Putative N-formimidoyl istamycin A synthase [3].

- Self-Resistance Genes:

Ecological Regulation and Induction via Coculture

Istamycin production is not constant but is ecologically regulated and can be induced by microbial competition.

- Competition-Mediated Induction: Co-culturing S. tenjimariensis with other marine bacterial species can trigger antibiotic production. One study found that 12 out of 53 tested bacterial species induced istamycin synthesis, which in turn inhibited the growth of the competitor strains [5].

- Underlying Principle: This phenomenon is part of a broader strategy where exogenous small molecules, including antibiotics at sub-inhibitory concentrations, can activate silent biosynthetic gene clusters [6]. This interaction can be visualized as a dialogue between microbes:

Research Applications and Future Directions

- Strain Engineering for Novel Compounds: Protoplast fusion between S. tenjimariensis and S. griseus (with different aminoglycoside resistance phenotypes) led to the discovery of a novel antibiotic, indolizomycin, demonstrating the potential of genetic manipulation for drug discovery [4].

- Scale-Up and Translation: The statistically optimized conditions from the CCD model require validation in a fermenter to assess their scalability for potential industrial production of istamycins [2].

References

- 1. Istamycin aminoglycosides profiling and their ... [pubmed.ncbi.nlm.nih.gov]

- 2. Central composite design for optimizing istamycin ... [pubmed.ncbi.nlm.nih.gov]

- 3. BGC0000700 - MIBiG [mibig.secondarymetabolites.org]

- 4. Basic and applied research on multiple aminoglycoside ... [pmc.ncbi.nlm.nih.gov]

- 5. Competition-mediated antibiotic induction in the marine ... [link.springer.com]

- 6. Antibiotic dialogues: induction of silent biosynthetic gene ... [pmc.ncbi.nlm.nih.gov]

The Istamycin Family and Their Proposed Mechanism

Istamycins are aminoglycoside antibiotics produced by Streptomyces tenjimariensis [1] [2]. They belong to a sub-class of aminocyclitol aminoglycosides (ACAGAs) that contain a 2-deoxyfortamine cyclitol moiety, grouping them with fortimicins [3]. Like other aminoglycosides, their primary target is the bacterial ribosome.

Istamycin C0 is one of at least sixteen naturally occurring congeners identified in S. tenjimariensis fermentations [2]. While a specific mechanism for Istamycin C0 is not published, the general mode of action for 2-deoxyfortamine-containing ACAGAs is known to share a target site on the 16S ribosomal RNA (rRNA) of the small ribosomal subunit with other aminoglycosides like kanamycins and gentamicins [3].

The established mechanism for this class of antibiotics involves binding to the decoding center of the 16S rRNA, specifically near nucleotide A1492 and A1493 within helix 44 (h44) [4] [5]. The diagram below illustrates this shared mechanism of action.

Profiling and Quantification of Istamycin C0

Although its mechanism is inferred from its class, Istamycin C0 can be profiled and quantified from bacterial fermentations. A robust HPLC-ESI-IT-MS/MS method has been developed for this purpose.

- Producing Organism: Streptomyces tenjimariensis ATCC 31603 [2].

- Separation Column: Acquity CSH C18 [2].

- Mobile Phase: Gradient of 5 mM aqueous pentafluoropropionic acid and 50% acetonitrile [2].

- Key Application: This method was used to profile 16 istamycin congeners. Istamycin C0 was identified and quantified, ranking as the tenth most abundant congener in the studied fermentation [2].

- Epimer Separation: The 1- or 3-epimeric pairs of istamycins can be chromatographically separated using a macrocyclic glycopeptide-bonded chiral column [2].

The relative abundance of various istamycins, including C0, is summarized in the table below.

| Istamycin Congener | Relative Abundance Rank |

|---|---|

| Istamycin A | 1 |

| Istamycin B | 2 |

| Istamycin A0 | 3 |

| Istamycin B0 | 4 |

| Istamycin B1 | 5 |

| Istamycin A1 | 6 |

| Istamycin C | 7 |

| Istamycin A2 | 8 |

| Istamycin C1 | 9 |

| Istamycin C0 | 10 |

| Istamycin X0 | 11 |

| Istamycin A3 | 12 |

| Istamycin Y0 | 13 |

| Istamycin B3 | 14 |

| Istamycin FU-10 / AP | 15 |

Experimental Protocol for Profiling Istamycin Congeners

For researchers aiming to isolate and characterize istamycin compounds, including Istamycin C0, the following high-level methodology can serve as a guide. The workflow for this protocol is visualized in the diagram below.

1. Fermentation and Sample Preparation

- Culture: Grow Streptomyces tenjimariensis ATCC 31603 under appropriate fermentation conditions [2].

- Harvest: Collect the fermentation broth at the appropriate stage.

- Processing: Separate the broth, for instance, through centrifugation and filtration, to obtain a clear supernatant containing the istamycin congeners [2].

2. HPLC-MS/MS Analysis

- Instrumentation: High-Performance Liquid Chromatograph coupled to an Electrospray Ionization Ion Trap Tandem Mass Spectrometer (HPLC-ESI-IT-MS/MS) [2].

- Chromatographic Separation:

- Column: Use an Acquity CSH C18 column or equivalent for initial congener separation [2].

- Mobile Phase: Employ a gradient elution with mobile phase A (5 mM aqueous pentafluoropropionic acid) and mobile phase B (50% acetonitrile) [2].

- For Epimer Separation: Re-analyze fractions using a macrocyclic glycopeptide-bonded chiral column to separate 1- or 3-epimers [2].

- Mass Spectrometric Detection:

- Ionization: Electrospray Ionization (ESI) in positive or optimized mode.

- Analysis: Perform tandem MS (MS/MS) to fragment the precursor ions. This generates unique fragmentation spectra for each congener, allowing for definitive identification and differentiation of structurally similar molecules like Istamycin C0 from Istamycin C or C1 [2].

3. Data Analysis

- Identification: Identify Istamycin C0 by matching its retention time and MS/MS fragmentation pattern against standards or previously published spectral data [2].

- Quantification: Use the peak area from the HPLC chromatogram for relative quantification among congeners. The Lower Limit of Quantification (LLOQ) for istamycin A in this method was 2.2 ng/mL, indicating high sensitivity [2].

Future Research and Development Directions

The current knowledge gap regarding Istamycin C0's specific mechanism presents several opportunities for advanced research:

- Combinatorial Biosynthesis: The biosynthetic gene cluster for istamycins could be manipulated through pathway engineering. This approach can generate novel istamycin derivatives, potentially with improved properties or altered ribosomal binding that could help elucidate structure-activity relationships [3].

- Structural Biology Studies: High-resolution structural techniques, such as X-ray crystallography or cryo-electron microscopy (cryo-EM), are needed to visualize Istamycin C0 in complex with the bacterial ribosome. This would definitively reveal its binding site and the atomic-level interactions that lead to inhibition [4].

- Overcoming Resistance: Research should investigate how Istamycin C0 interacts with common aminoglycoside resistance mechanisms, such as ribosomal methyltransferases or modifying enzymes. This knowledge is crucial for developing next-generation antibiotics that evade existing resistance pathways [3] [4].

References

- 1. Ribosomal resistance of an istamycin producer, ... [pubmed.ncbi.nlm.nih.gov]

- 2. Istamycin aminoglycosides profiling and their ... [pubmed.ncbi.nlm.nih.gov]

- 3. Combinatorial biosynthesis of novel aminoglycoside ... [amb-express.springeropen.com]

- 4. Ribosome-Targeting Antibiotics: Modes of Action, ... [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic Insights into Clinically Relevant Ribosome- ... [mdpi.com]

Identified Istamycin Congeners and Their Relative Quantification

The following table lists the istamycin congeners identified from Streptomyces tenjimariensis fermentation broth, in descending order of abundance. Istamycin C0 appears to be a relatively minor component [1].

| Congener Name | Relative Abundance Order | Notes |

|---|---|---|

| Istamycin A | 1 | Major component |

| Istamycin B | 2 | Major component |

| Istamycin A0 | 3 | - |

| Istamycin B0 | 4 | - |

| Istamycin B1 | 5 | - |

| Istamycin A1 | 6 | - |

| Istamycin C | 7 | - |

| Istamycin A2 | 8 | - |

| Istamycin C1 | 9 | - |

| Istamycin C0 | 10 | Minor component |

| Istamycin X0 | 11 | - |

| Istamycin A3 | 12 | - |

| Istamycin Y0 | 13 | - |

| Istamycin B3 | 14 | - |

| Istamycin FU-10 | 15 (tied) | - |

| Istamycin AP | 15 (tied) | - |

Analytical Protocol for Profiling and Epimer Separation

A validated HPLC-ESI-MS/MS method was developed for the robust profiling and characterization of istamycin biosynthetic congeners. The methodology is summarized below [1].

Key Experimental Details [1]:

- HPLC Column: Acquity CSH C18

- Mobile Phase: Gradient of 5 mM aqueous pentafluoropropionic acid and 50% acetonitrile

- Detection: Electrospray ionization ion trap tandem mass spectrometry

- Epimer Separation: Five sets of 1- or 3-epimeric pairs were chromatographically separated using a macrocyclic glycopeptide-bonded chiral column.

Biosynthetic Context

Istamycins belong to a group of aminoglycoside antibiotics known as fortimicins, which are pseudodisaccharides containing a 3,6-dideoxy-3,6-diamino-neo-cyclitol moiety [2]. This distinguishes them from the more common 2-deoxystreptamine (2DOS)-containing aminoglycosides like kanamycin and gentamicin.

- Biosynthetic Gene Cluster: The gene cluster (ist) for istamycin biosynthesis has been identified in Streptomyces tenjimariensis ATCC 31603 [2].

- Producer Strain: Istamycins are produced by the bacterium Streptomyces tenjimariensis [3] [4].

A Path for Further Research

The publicly available scientific literature provides a high-level confirmation of istamycin C0's existence and a methodological approach for its analysis but lacks the deep structural and protocol details you require.

- Consult Specialized Databases: To obtain the precise stereochemistry of istamycin C0, searching crystallographic databases (like the Cambridge Structural Database) or specialized natural product chemistry resources may be necessary.

- Review Foundational Studies: The original isolation and structural elucidation studies, such as those published in the early 1980s, are likely to contain the detailed NMR and crystallographic data needed to define the stereocenters [5].

References

- 1. Istamycin aminoglycosides profiling and their ... [pure.korea.ac.kr]

- 2. Combinatorial biosynthesis of novel aminoglycoside ... [pmc.ncbi.nlm.nih.gov]

- 3. Basic and applied research on multiple aminoglycoside ... [pmc.ncbi.nlm.nih.gov]

- 4. GB2048855A - Istamycins [patents.google.com]

- 5. Isolation and structures of istamycin components [sciencedirect.com]

Istamycin C0 bioactive molecule properties

The Istamycin Family of Compounds

Istamycin C0 is one of multiple related compounds (congeners) produced by the bacterium Streptomyces tenjimariensis. The table below summarizes its relative abundance among the natural istamycin compounds identified in a fermentation broth study [1].

| Congener Name | Relative Abundance Ranking |

|---|---|

| Istamycin A | 1 (Most abundant) |

| Istamycin B | 2 |

| Istamycin A₀ | 3 |

| Istamycin B₀ | 4 |

| Istamycin C₀ | 10 |

| Istamycin FU-10 | 16 (Ranked equally with AP) |

| Istamycin AP | 16 (Ranked equally with FU-10) |

> Please Note: The search results confirm the existence of Istamycin C0 but do not provide its isolated molecular properties, specific bioactivity data (such as MIC values), or dedicated experimental protocols. The information presented is derived from a study that identified and quantified 16 different congeners simultaneously [1].

Key Contextual Information for Researchers

Based on the available data, here are some key points that can guide your research into Istamycin C0:

- Producing Organism: Istamycins are produced by the marine bacterium Streptomyces tenjimariensis [1].

- Biosynthesis: The biosynthesis of istamycins involves specific genes, such as the istP phosphotransferase gene, which is crucial for the production of 3',4'-dideoxy types of 1,4-diaminocyclitol antibiotics [1].

- Induction of Production: Antibiotic production in S. tenjimariensis can be induced through microbial competition. One study found that 22.6% of competing marine bacterial species tested induced the production of istamycins [2].

- Analytical Method: A cited method for quantifying istamycin congeners in fermentation broth uses gradient elution on an Acquity CSH C₁₈ column with a gradient of 5 mM aqueous pentafluoropropionic acid and 50% acetonitrile, achieving a low quantification limit [1].

To help visualize the general experimental workflow for studying these compounds, the following diagram outlines the key stages from cultivation to analysis.

Research workflow for istamycins

Suggestions for Further Research

Given the scarcity of dedicated data on Istamycin C0, you may find it productive to:

- Consult Specialized Databases: Search for "Istamycin C0" using the specific database identifiers mentioned in the search results, such as its Natural Products Atlas ID or NP-MRD ID, which may host more detailed spectral or biological data [1].

- Review Broader Literature: Focus on the foundational research papers that first isolated and characterized the istamycin family, such as Ikeda et al. (1982) and Okami et al. (1979), which are referenced in the search results [1] [2]. These may contain earlier observations on Istamycin C0.

- Explore Analogous Protocols: Since specific protocols for Istamycin C0 are not listed, the analytical and cultivation methods described for the istamycin family in general can serve as a starting protocol for your own experimental work [1] [2].

References

Introduction to Istamycin C0 Analysis

Istamycin C0 is a bioactive molecule belonging to the 2,4-diaminocyclohexanol group that functions by inhibiting the small ribosomal subunit [1]. As an aminoglycoside antibiotic, it shares structural characteristics with other compounds in this class, including high polarity, multiple amino groups, and lack of strong chromophores, which present significant analytical challenges [2].

The development of reliable HPLC-MS/MS methods for Istamycin C0 is essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical development. These methods must address the compound's high polarity, which complicates chromatographic retention, and the absence of UV-active groups that limits detection options [2].

Method Development Strategy

Analytical Considerations

Aminoglycosides like Istamycin C0 are highly polar compounds containing multiple amino groups with pKa values typically ranging from 6 to 10 [2]. This polarity results in poor retention on conventional reversed-phase columns under acidic conditions. The absence of strong chromophores necessitates the use of mass spectrometry rather than conventional UV detection [2].

Chromatographic Optimization

Successful analysis requires addressing retention and separation challenges:

- Stationary Phase: C18 columns provide adequate retention, with specialized phases like Waters XTerra MS C18 offering improved performance for basic compounds [3]

- Mobile Phase: High-pH conditions (pH ~10-11) using ammonia-based buffers significantly improve retention and peak shape by suppressing silanol interactions and reducing ionization of amino groups [2]

- Column Temperature: 30-40°C for optimal efficiency and reproducibility [3]

- Flow Rate: 0.35-1.0 mL/min, balancing resolution and analysis time [3]

Detection Optimization

Mass spectrometric detection provides the necessary sensitivity and specificity:

- Ionization: Electrospray ionization (ESI) in positive mode [3]

- Monitoring: Multiple Reaction Monitoring (MRM) for selective detection [4]

- Parameters: Declustering potential, collision energy, and collision cell exit potential require compound-specific optimization [3]

Detailed Analytical Protocol

Equipment and Reagents

- HPLC System: UHPLC system capable of high-pressure operation (e.g., Waters Acquity, Agilent 1290) [5]

- Mass Spectrometer: Triple quadrupole MS with ESI source (e.g., Sciex Qtrap 5500) [3]

- Column: Waters XTerra MS C18 (2.1 × 150 mm, 3.5 μm) or equivalent [3]

- Mobile Phase: Water-ammonia solution-acetic acid (96:3.6:0.2, v/v/v) as mobile phase A and methanol as mobile phase B [3]

- Standards: Istamycin C0 reference standard, internal standard (e.g., deuterated aminoglycoside) [3]

Sample Preparation Procedures

Serum/Plasma Samples:

- Transfer 100 μL of sample to a microcentrifuge tube

- Add 20 μL of internal standard working solution (e.g., 100 ng/mL)

- Precipitate proteins with 300 μL of acetonitrile

- Vortex mix for 1 minute, then centrifuge at 14,000 × g for 10 minutes

- Transfer supernatant to autosampler vials for analysis [3]

Urine Samples:

- Dilute urine sample 1:10 with mobile phase A

- Add internal standard to match calibration curve concentrations

- Vortex mix thoroughly and centrifuge if necessary

- Transfer to autosampler vials for analysis [3]

HPLC-MS/MS Conditions

| Parameter | Configuration |

|---|---|

| Column | Waters XTerra MS C18 (2.1 × 150 mm, 3.5 μm) |

| Column Temperature | 40°C |

| Mobile Phase A | Water-ammonia-acetic acid (96:3.6:0.2, v/v/v) |

| Mobile Phase B | Methanol |

| Gradient | Isocratic (50% B) or optimized gradient |

| Flow Rate | 0.35 mL/min |

| Injection Volume | 10 μL |

| Run Time | 5-10 minutes |

| Ionization Mode | ESI positive |

| MRM Transitions | Compound-specific optimization required |

| Source Temperature | 550°C |

| Ion Source Gas | Gas 1: 55 psi, Gas 2: 55 psi |

Method Validation

According to regulatory guidelines, the following validation parameters must be established [4]:

| Validation Parameter | Acceptance Criteria | Experimental Approach |

|---|---|---|

| Accuracy | 85-115% of nominal values | Comparison of measured vs. known concentrations in QC samples |

| Precision | ≤15% RSD | Repeated analysis of QC samples (within-run and between-run) |

| Specificity | No interference from matrix | Analysis of blank matrix from at least 6 different sources |

| Linearity | R² ≥ 0.99 | Calibration curves across expected concentration range |

| Quantification Limit | Signal-to-noise ≥ 20:1 | Serial dilution of spiked samples |

| Recovery | Consistent and reproducible | Comparison of extracted vs. non-extracted samples |

| Matrix Effects | ≤15% variability | Post-column infusion; comparison of standards in matrix vs. solution |

| Stability | Within 15% of nominal | Bench-top, processed sample, and freeze-thaw stability |

Application to Pharmacokinetic Studies

Validated HPLC-MS/MS methods enable comprehensive pharmacokinetic characterization:

- Serum/Plasma Analysis: Determine elimination half-life, Cmax, Tmax, and AUC [3]

- Urine Analysis: Assess renal clearance and cumulative excretion [3]

- Tissue Distribution: Potentially adapted for tissue homogenates (requires additional validation)

- Metabolism Studies: Identify and quantify potential metabolites [6]

Troubleshooting Guide

| Issue | Potential Causes | Solutions |

|---|---|---|

| Poor Retention | Mobile phase pH too low, inappropriate column | Increase pH to 10-11, use specialized C18 columns |

| Peak Tailing | Silanol interactions, inappropriate pH | Use high-pH mobile phase, add competing amines |

| Low Sensitivity | Suboptimal MS parameters, ion suppression | Optimize MS parameters, improve sample cleanup |

| Matrix Effects | Co-eluting matrix components | Improve chromatography, use stable isotope IS |

| Carryover | Adsorption to surfaces | Include strong solvent washes in injection program |

Experimental Workflow

The following diagram illustrates the complete analytical workflow for Istamycin C0 analysis using HPLC-MS/MS:

Conclusion

The HPLC-MS/MS analysis of Istamycin C0 requires careful method development addressing the unique challenges posed by aminoglycoside antibiotics. The high-pH reversed-phase approach with MS/MS detection provides the sensitivity, specificity, and robustness needed for pharmaceutical analysis and pharmacokinetic studies. Proper validation according to regulatory guidelines ensures generation of reliable data suitable for drug development and clinical applications.

References

- 1. File:Istamycin C0.svg [commons.wikimedia.org]

- 2. A high pH based reversed-phase high performance liquid ... [sciencedirect.com]

- 3. Development and validation of two bioanalysis methods for ... [pmc.ncbi.nlm.nih.gov]

- 4. 8 Essential Characteristics of LC-MS/MS Method Validation [resolian.com]

- 5. New HPLC, MS, and CDS Products from 2024–2025 [chromatographyonline.com]

- 6. Development and validation of the HPLC–MS/MS method ... [frontiersin.org]

Comprehensive Application Notes and Protocols for Istamycin C0 Chiral Separation

Introduction to Istamycin C0 and the Need for Chiral Separation

Istamycin C0 is a congener of the istamycin family of 2-deoxy-streptamine type aminoglycoside antibiotics produced by Streptomyces tenjimariensis ATCC 31603 [1] [2]. The istamycins, including Istamycin C0, feature multiple stereogenic centers, leading to the existence of epimeric pairs that are challenging to resolve. The biological activity of aminoglycoside antibiotics is highly dependent on their stereochemistry, making chiral separation a critical step in the development and quality control of these compounds. The method detailed herein was developed to profile and characterize Istamycin C0 among fifteen other natural istamycin congeners, achieving baseline separation for the first time [1].

Summary of the Chiral Separation Method

The core method for separating Istamycin C0 and its epimers involves High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS). The separation leverages a chiral stationary phase, specifically a macrocyclic glycopeptide-bonded chiral column, to discriminate between epimers based on their differential interactions with the chiral selector [1].

Key Characteristics of the Istamycin C0 Chiral Separation Method

| Parameter | Specification |

|---|---|

| Core Technique | High-Performance Liquid Chromatography (HPLC) with tandem Mass Spectrometry (MS/MS) |

| Analytical Column | Acquity CSH C18 (for initial congener profiling) |

| Chiral Column | Macrocyclic glycopeptide-bonded stationary phase (for epimer separation) [1] |

| Detection | Electrospray Ionization (ESI) Ion Trap Mass Spectrometry |

| Limit of Quantification (LLOQ) | 2.2 ng/mL (for Istamycin A, indicating high sensitivity of the method) [1] |

| Number of Epimer Pairs Separated | 5 sets of 1- or 3-epimeric pairs were chromatographically separated [1] |

Detailed Experimental Protocols

HPLC-MS/MS Conditions for Istamycin Profiling and Chiral Separation

The following protocol is adapted from the published method developed for the robust profiling of istamycin congeners from bacterial fermentation broth [1].

Materials and Equipment

- HPLC System: UHPLC system capable of generating gradient elution.

- Mass Spectrometer: Ion trap mass spectrometer with electrospray ionization (ESI) source.

- Analytical Column: Acquity CSH C18 column (for general congener analysis).

- Chiral Column: Macrocyclic glycopeptide-bonded chiral column (e.g., Teicoplanin-based, Vancomycin-based) [1] [3].

- Mobile Phase A: 5 mM aqueous pentafluoropropionic acid (PFPA). Preparation: Add an appropriate amount of PFPA to ultrapure water to achieve the final concentration. Filter through a 0.22 µm membrane and degas.

- Mobile Phase B: 50% Acetonitrile.

- Sample: Fermentation broth of Streptomyces tenjimariensis ATCC 31603, centrifuged and filtered.

Step-by-Step Procedure

Sample Preparation: Centrifuge the fermentation broth at a high speed (e.g., 10,000 × g for 10 minutes) to remove cellular debris. Pass the supernatant through a 0.22 µm syringe filter prior to injection [1].

Chromatographic Separation:

- For initial profiling of all istamycin congeners, use the Acquity CSH C18 column.

- For the specific chiral separation of epimers, use the macrocyclic glycopeptide-bonded chiral column.

- Employ a gradient elution program. A representative gradient for chiral separation is as follows:

HPLC Gradient Elution Program | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0 | 95 | 5 | | 2 | 95 | 5 | | 15 | 70 | 30 | | 20 | 50 | 50 | | 25 | 10 | 90 | | 30 | 10 | 90 |

- Maintain a column temperature of 25-40°C.

- Use a flow rate of 0.2-0.4 mL/min.

- Set the injection volume to 1-10 µL.

Mass Spectrometric Detection:

- Set the ESI source to operate in positive ion mode.

- Optimize source parameters: nebulizer gas, drying gas flow, and temperature.

- Monitor specific precursor and product ions for Istamycin C0 using Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity. The exact m/z values must be determined empirically.

Critical Factors for Method Optimization

To achieve optimal separation of Istamycin C0 epimers, several factors require careful optimization based on the principles of chiral resolution [4] [3].

- Choice of Chiral Selector: The macrocyclic glycopeptide (e.g., Vancomycin) provides multiple interaction sites, including ionic, hydrogen bonding, and hydrophobic interactions, which are crucial for discriminating between enantiomers [3].

- Mobile Phase Composition: The use of pentafluoropropionic acid (PFPA) as an ion-pairing reagent is critical. It modifies the selectivity of the separation and enhances MS detection sensitivity in positive ion mode [1].

- pH of the Mobile Phase: The pH of the aqueous mobile phase significantly affects the ionization state of both the analyte and the chiral selector, thereby influencing enantioselective interactions. A pH range of 4.0-7.0 is typically recommended for glycopeptide-based columns [3].

- Temperature Control: Precise control of column temperature is essential for reproducible retention times and resolution, as it affects the kinetics and thermodynamics of the chiral recognition process.

The workflow below summarizes the key stages of the chiral separation process.

Data Interpretation and Analysis

Quantitative Profiling of Istamycin Congeners

The developed method successfully profiled 16 natural istamycin congeners from the fermentation broth of S. tenjimariensis. Istamycin C0 was identified and quantified among these compounds. The table below lists the congeners in their order of abundance as reported in the study, providing a context for Istamycin C0 [1].

Relative Abundance of Istamycin Congeners in S. tenjimariensis Fermentation

| Rank Order | Istamycin Congener |

|---|---|

| 1 | Istamycin A |

| 2 | Istamycin B |

| 3 | Istamycin A0 |

| 4 | Istamycin B0 |

| 5 | Istamycin B1 |

| 6 | Istamycin A1 |

| 7 | Istamycin C |

| 8 | Istamycin A2 |

| 9 | Istamycin C1 |

| 10 | Istamycin C0 |

| 11 | Istamycin X0 |

| 12 | Istamycin A3 |

| 13 | Istamycin Y0 |

| 14 | Istamycin B3 |

| 15 | Istamycin FU-10 & Istamycin AP |

Epimer Identification

The use of a chiral column enabled the separation of five sets of epimeric pairs. For Istamycin C0, this means that its 1-epimer or 3-epimer can be resolved into distinct chromatographic peaks. Confirmation of each epimer's identity should be based on:

- Retention Time: Comparison with authentic standards if available.

- Mass Spectrometric Data: The specific precursor ion mass and fragment ion spectrum for each epimer, which can be highly similar. The primary differentiator is the chromatographic retention time on the chiral phase [1].

Troubleshooting and Technical Notes

- Poor Resolution Between Epimers: Optimize the gradient elution profile, particularly the slope at which the organic phase increases. Adjusting the concentration of the ion-pairing reagent (PFPA) or the pH of the mobile phase can also significantly improve resolution [1] [3].

- Low Signal Intensity in MS: Ensure the ion-pairing reagent is compatible with ESI-MS. PFPA is volatile and generally suitable. Check ion source parameters and consider infusing a standard solution for direct optimization.

- Column Preservation: Glycopeptide-based chiral columns have a limited lifespan. Always follow the manufacturer's recommended storage conditions (often in a specified organic solvent) and avoid exposing the column to pH extremes to maximize its usability [3].

Alternative Chiral Separation Techniques

While HPLC with a chiral stationary phase is the most direct method, other techniques can be considered for chiral separation, though their specific application to Istamycin C0 has not been reported.

Comparison of Potential Chiral Separation Techniques

| Technique | Principle | Applicability to Aminoglycosides |

|---|---|---|

| Capillary Electrophoresis (CE) with Antibiotic Selectors | Separation based on differential mobility of diastereomeric complexes in an electric field [3]. | High. Glycopeptide antibiotics like Vancomycin are well-established chiral selectors in CE for compounds including aminoglycosides [3]. |

| Chiral Resolution via Diastereomeric Salt Formation | Converting enantiomers into diastereomeric salts with a chiral acid or base, separated by crystallization [4] [5]. | Moderate. Challenging for complex, multi-functional molecules like istamycins but a standard industrial process for simpler chiral acids/bases [5]. |

| Enzymatic Kinetic Resolution | Using enzymes to selectively transform one enantiomer over the other [6]. | Theoretically possible but requires identification of a specific enzyme with selectivity for the target epimer. |

Conclusion

This document provides a detailed protocol for the chiral separation of Istamycin C0 using a robust HPLC-MS/MS method with a macrocyclic glycopeptide chiral column. This method is highly sensitive, with a lower limit of quantification demonstrated at the nanogram-per-milliliter level for related istamycins, and is capable of resolving complex epimeric mixtures. The provided guidelines for method optimization, troubleshooting, and alternative techniques offer a comprehensive resource for researchers engaged in the analysis and development of stereochemically pure aminoglycoside antibiotics.

References

- 1. Istamycin aminoglycosides profiling and their ... [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on new aminoglycoside antibiotics, istamycins ... [pubmed.ncbi.nlm.nih.gov]

- 3. The Use of Antibiotics as Chiral Selectors in Capillary ... [pmc.ncbi.nlm.nih.gov]

- 4. - Wikipedia Chiral resolution [en.wikipedia.org]

- 5. with and without Resolving Agents Chiral Resolution [pharmtech.com]

- 6. and Separation Services - BOC Sciences Chiral Resolution [solutions.bocsci.com]

Comprehensive Application Notes and Protocols: Quantification of Istamycin C0 in Streptomyces tenjimariensis Fermentation Broth Using HPLC-MS/MS

Introduction and Background

Istamycin aminoglycosides represent a clinically significant class of antibiotics within the 2-deoxy-aminocyclitol family, produced by the actinobacterium Streptomyces tenjimariensis ATCC 31603. These compounds exhibit potent antibacterial activity against a wide spectrum of pathogenic microorganisms, making them valuable targets for pharmaceutical development and quality control. Among the istamycin complex, Istamycin C0 is one of several structurally similar congeners that require precise quantification during fermentation and purification processes. The complex nature of fermentation broths, containing multiple structurally similar istamycin variants and their epimers, presents significant analytical challenges that necessitate sophisticated separation and detection methods [1] [2].

The development of robust analytical methods for istamycin quantification is essential for fermentation optimization, process control, and quality assurance in pharmaceutical production. Early research on istamycins identified four main components (istamycin A, B, A₀, and B₀) and documented their basic antibacterial properties [2]. However, recent advances in analytical technologies, particularly high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), have enabled researchers to identify and quantify a much broader spectrum of istamycin congeners, including Istamycin C0, which was previously challenging to resolve and measure accurately [1]. The following table summarizes the key characteristics of selected istamycin congeners identified in Streptomyces tenjimariensis fermentation broth:

Table 1: Key Characteristics of Selected Istamycin Congeners in S. tenjimariensis Fermentation Broth

| Congener | Relative Abundance Order | Structural Features | Epimeric Forms |

|---|---|---|---|

| Istamycin A | 1 (highest) | C₁₇H₃₈N₄O₉ | 1- and 3-epimers separable |

| Istamycin B | 2 | C₁₇H₃₈N₄O₉ | 1- and 3-epimers separable |

| Istamycin A₀ | 3 | C₁₅H₃₂N₄O₄ | 1- and 3-epimers separable |

| Istamycin B₀ | 4 | C₁₅H₃₂N₄O₄ | 1- and 3-epimers separable |

| Istamycin C | 7 | Not specified | 1- and 3-epimers separable |

| Istamycin C₀ | 10 | Not specified | 1- and 3-epimers separable |

| Istamycin C₁ | 9 | Not specified | 1- and 3-epimers separable |

Materials and Methods

Reagents and Chemicals

- HPLC-MS Grade Water: Resistivity of 18.2 MΩ·cm at 25°C, filtered through 0.22 µm membrane

- Acetonitrile: HPLC-MS grade, low UV absorbance (<0.01 AU at 254 nm)

- Pentafluoropropionic Acid (PFPA): ≥99% purity for mass spectrometry

- Ammonium Hydroxide: Analytical grade, 25% solution for pH adjustment

- Istamycin C0 Standard: High-purity (>95%) for calibration standards

- Methanol: HPLC grade for extraction procedures

Equipment and Instrumentation

- HPLC System: Ultra-high performance system with binary pump, degasser, and thermostated autosampler capable of maintaining samples at 4°C

- Mass Spectrometer: Electrospray ionization (ESI) ion trap tandem mass spectrometer with positive ion mode capability

- Analytical Column: Acquity CSH C18 (100 × 2.1 mm, 1.7 µm particle size) or equivalent

- Chiral Column: Macrocyclic glycopeptide-bonded chiral column (e.g., TeicoShell) for epimer separation

- Sample Preparation: Refrigerated centrifuge capable of 15,000 × g, vacuum filtration apparatus, 0.22 µm PVDF membrane filters

- pH Meter: Calibrated with traceable buffers at pH 4.0, 7.0, and 10.0

- Balances: Analytical balance with 0.0001 g precision and calibrated weights

Fermentation Conditions

Streptomyces tenjimariensis ATCC 31603 should be cultivated under optimized fermentation conditions to maximize istamycin production. The standard fermentation medium contains: 2.0% glycerol, 1.5% soybean meal, 0.3% NaCl, 0.05% K₂HPO₄, and 0.05% MgSO₄·7H₂O, adjusted to pH 7.2 before sterilization. Fermentation is typically carried out in baffled Erlenmeyer flasks at 28°C for 96-120 hours with continuous shaking at 220 rpm. For co-cultivation approaches that may enhance istamycin production, refer to section 5.1 on advanced applications [3].

Sample Preparation Protocol

- Harvesting: Withdraw 1.0 mL aliquots of fermentation broth at predetermined time points using calibrated pipettes.

- Clarification: Transfer samples to 1.5 mL microcentrifuge tubes and centrifuge at 15,000 × g for 10 minutes at 4°C.

- Extraction: Carefully transfer 500 µL of supernatant to a new tube and add 500 µL of methanol for protein precipitation.

- Vortexing: Mix vigorously for 30 seconds using a vortex mixer at maximum speed.

- Secondary Clarification: Centrifuge at 15,000 × g for an additional 10 minutes at 4°C.

- Filtration: Pass the supernatant through a 0.22 µm PVDF membrane filter into an HPLC vial.

- Storage: Store prepared samples at -20°C if not analyzed immediately, with maximum storage duration of 48 hours.

HPLC-MS/MS Analysis

Chromatographic Conditions

Table 2: Optimal HPLC Conditions for Istamycin C0 Separation

| Parameter | Specification | Alternative for Epimer Separation |

|---|---|---|

| Column | Acquity CSH C18 (100 × 2.1 mm, 1.7 µm) | Macrocyclic glycopeptide chiral column |

| Mobile Phase A | 5 mM PFPA in water | 5 mM PFPA in water |

| Mobile Phase B | 5 mM PFPA in 50% acetonitrile | 5 mM PFPA in 50% acetonitrile |

| Gradient Program | 0-15 min: 5-40% B 15-16 min: 40-100% B 16-18 min: 100% B 18-18.5 min: 100-5% B 18.5-22 min: 5% B | Isocratic or modified gradient required | | Flow Rate | 0.3 mL/min | 0.2 mL/min | | Column Temperature | 35°C | 25°C | | Injection Volume | 5 µL | 10 µL | | Autosampler Temperature | 4°C | 4°C |

Mass Spectrometry Parameters

- Ionization Mode: Electrospray ionization (ESI) positive mode

- Nebulizer Gas: Nitrogen or air, 40 psi

- Drying Gas: Nitrogen, 10 L/min at 350°C

- Capillary Voltage: 3500 V

- Scan Range: m/z 200-600 for full scan, product ion scan based on precursor ion

- Fragmentor Voltage: Optimized for Istamycin C0 (typically 100-150 V)

- Collision Energy: Compound-specific optimization required (typically 15-35 eV)

- Detection Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity

Method Optimization and Validation

The developed method requires thorough validation according to ICH guidelines. For Istamycin A, the lower limit of quantification (LLOQ) was previously determined to be 2.2 ng/mL, demonstrating the exceptional sensitivity of this approach [1]. Similar sensitivity is expected for Istamycin C0 with proper optimization of MS parameters. Method validation should include:

- Linearity: Minimum of five concentration points across the expected range

- Precision: Both intra-day and inter-day (%RSD < 15%)

- Accuracy: Recovery of 85-115% for quality control samples

- Specificity: No interference from fermentation matrix or other istamycin congeners

- Robustness: Deliberate variations in flow rate, temperature, and mobile phase composition

Quantification and Data Analysis

Calibration Curve Preparation

Prepare a primary stock solution of Istamycin C0 reference standard at 1.0 mg/mL in water. Serially dilute to create working standards at appropriate concentrations (e.g., 0.5, 1, 5, 10, 50, 100, 500 ng/µL). Prepare calibration curves by spiking known amounts of Istamycin C0 into blank fermentation matrix processed according to the sample preparation protocol. Include quality control samples at low, medium, and high concentrations within the linear range to monitor assay performance.

Validation Parameters

The HPLC-MS/MS method should be thoroughly validated according to regulatory guidelines for bioanalytical method validation. Key parameters include:

- Linearity: Correlation coefficient (r²) ≥ 0.995 over the calibration range

- Precision: Intra-day and inter-day precision with %RSD ≤ 15%

- Accuracy: Mean recovery of 85-115% across the calibration range

- Specificity: No significant interference from fermentation matrix at the retention time of Istamycin C0

- Sensitivity: LLOQ with signal-to-noise ratio ≥ 10 and accuracy within ±20%

Epimer Separation and Characterization

For complete characterization of Istamycin C0, epimer separation may be necessary using a macrocyclic glycopeptide-bonded chiral column with modified chromatographic conditions. Research has identified five sets of 1- or 3-epimeric pairs within the istamycin family that can be chromatographically resolved using this specialized stationary phase [1]. This separation is crucial for understanding the complete biosynthetic pathway and for ensuring accurate quantification of individual epimers.

Experimental Workflow and Troubleshooting

Comprehensive Experimental Workflow

The following diagram illustrates the complete experimental workflow for quantification of Istamycin C0 in fermentation broth, from sample preparation to data analysis:

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for Istamycin C0 Quantification

| Problem | Potential Causes | Solutions |

|---|

| Poor Peak Shape | Column degradation Inappropriate mobile phase pH Matrix effects | Replace guard column Adjust PFPA concentration Improve sample cleanup | | Low Sensitivity | MS source contamination Inefficient ionization Inadequate fragmentation | Clean ion source Optimize capillary voltage Adjust collision energy | | Retention Time Shift | Mobile phase composition changes Column temperature fluctuations Column aging | Prepare fresh mobile phase daily Verify column oven temperature Replace column if necessary | | Matrix Interference | Incomplete sample cleanup Co-eluting compounds Ion suppression | Optimize centrifugation parameters Modify gradient program Use alternative MRM transition | | Poor Reproducibility | Inconsistent sample preparation Autosampler issues Instrument drift | Standardize sample processing protocols Check autosampler syringe for leaks Increase frequency of quality control samples |

Applications and Conclusion

Applications in Pharmaceutical Development

The validated HPLC-MS/MS method for Istamycin C0 quantification provides critical analytical capabilities for pharmaceutical development and basic research. Specific applications include:

- Fermentation Optimization: Monitoring Istamycin C0 production kinetics under different nutrient conditions or physical parameters

- Strain Improvement: Evaluating yields from genetically modified Streptomyces tenjimariensis strains

- Process Scale-up: Ensuring consistent production during transition from laboratory to industrial scale

- Quality Control: Quantifying Istamycin C0 in final pharmaceutical preparations

- Biosynthetic Studies: Elucidating the istamycin biosynthetic pathway through feeding studies and metabolic engineering

Co-cultivation for Enhanced Production

Research indicates that co-cultivation approaches can significantly influence secondary metabolite production in actinomycetes. One study demonstrated that Streptomyces tenjimariensis produced istamycins when cultured in the presence of other bacteria [3]. This strategy mimics natural ecological competition and may activate silent biosynthetic gene clusters, potentially increasing Istamycin C0 yields or producing novel analogues. Implementation of such approaches requires careful selection of co-culture organisms and optimization of cultivation conditions.

Conclusion

The presented application notes provide a comprehensive protocol for the reliable quantification of Istamycin C0 in Streptomyces tenjimariensis fermentation broth using HPLC-MS/MS. The method offers exceptional sensitivity with a lower limit of quantification potentially as low as 2.2 ng/mL, based on analogous quantification of Istamycin A [1], and high specificity through selective mass detection. The inclusion of both conventional reverse-phase and chiral chromatographic conditions enables complete characterization of Istamycin C0 and its epimers. This protocol serves as a valuable resource for researchers engaged in antibiotic development, fermentation optimization, and pharmaceutical quality control.

References

Comprehensive Analytical Protocol for Istamycin C0 Characterization Using Electrospray Ionization Ion Trap Mass Spectrometry

Introduction to Istamycin Aminoglycosides and Analytical Challenges

The istamycin complex represents a group of 2-deoxy-streptamine aminoglycoside antibiotics produced by Streptomyces tenjimariensis ATCC 31603. These compounds exhibit potent antibacterial activity against various Gram-negative pathogens, making them clinically significant and important subjects for pharmaceutical research. Istamycin C0 is one of multiple congeners in this complex, characterized by its unique structural features that contribute to its biological activity. The analytical characterization of Istamycin C0 presents significant challenges due to its high hydrophilicity, lack of chromophores, and structural similarity to other istamycin components, which complicate traditional analytical approaches.

Early methods for aminoglycoside analysis relied heavily on derivatization techniques coupled with various detection methods, but these approaches often lacked the specificity needed for accurate congener differentiation [1]. The application of liquid chromatography-mass spectrometry (LC-MS) has revolutionized this field by providing a powerful tool for separating and identifying closely related aminoglycoside structures without extensive sample preparation [2]. The development of electrospray ionization (ESI) techniques, in particular, has enabled efficient ionization of these non-volatile, thermally labile compounds, making them amenable to mass spectrometric analysis [1]. This protocol details a comprehensive methodology for the specific characterization of Istamycin C0 using ESI ion trap MS, incorporating advanced separation and detection strategies to address the unique challenges posed by this compound.

Sample Preparation Protocols

Bacterial Culture and Metabolite Extraction

The initial step in Istamycin C0 analysis involves the cultivation of the producing organism and subsequent extraction of metabolites:

Bacterial Culture: Inoculate Streptomyces tenjimariensis ATCC 31603 into an appropriate liquid culture medium. Incubate the culture under aerobic conditions with continuous shaking (180-220 rpm) at 28-30°C for 96-120 hours to reach optimal antibiotic production phase [3].

Metabolite Extraction: Following incubation, separate the fermentation broth by centrifugation at 10,000 × g for 20 minutes at 4°C. Collect the supernatant and adjust the pH to approximately 7.0-7.5 using ammonium hydroxide or a suitable buffer solution to stabilize the aminoglycoside compounds [4].

Solid-Phase Extraction (SPE) Cleanup: Activate an OASIS MCX (mixed-mode cation exchange) cartridge with methanol followed by water. Load the supernatant onto the cartridge, wash with water to remove interfering compounds, and elute the istamycin components using ammonia solution in methanol (2-5%) [4]. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in an appropriate mobile phase for LC-MS analysis.

Sample Preparation for Pharmaceutical Formulations

For the analysis of pharmaceutical preparations containing istamycins, a simplified preparation method can be employed:

- Weigh accurately an amount of the pharmaceutical preparation equivalent to approximately 1 mg of istamycin components.

- Dissolve in deionized water and perform serial dilutions to achieve a concentration within the linear dynamic range of the instrument (typically 10-1000 ng/mL for aminoglycosides) [1].

- For complex matrices, additional cleanup using cation exchange SPE may be necessary to remove interfering compounds and minimize matrix effects during MS analysis.

LC-MS Analysis Conditions

Chromatographic Separation Conditions

Effective separation of Istamycin C0 from other congeners is critical for accurate characterization. The following chromatographic conditions have been optimized specifically for istamycin separation:

Table 1: Chromatographic Conditions for Istamycin Separation

| Parameter | Specification | Notes |

|---|---|---|

| Column | Acquity CSH C18 (100 × 2.1 mm, 1.7 μm) or equivalent | Alternative: Pentafluorophenyl (PFP) columns provide excellent isomer separation |

| Mobile Phase A | 5 mM Pentafluoropropionic acid (PFPA) in water | PFPA acts as ion-pairing reagent for retention of hydrophilic compounds |

| Mobile Phase B | 50% Acetonitrile in water containing 5 mM PFPA | Organic modifier with ion-pairing reagent |

| Gradient Program | 5-40% B over 15 minutes, hold at 40% B for 5 minutes | Linear gradient provides optimal separation |

| Flow Rate | 0.2-0.3 mL/min | Optimized for ESI source performance |

| Column Temperature | 35°C | Maintained constant for retention time stability |

| Injection Volume | 5-10 μL | Partial loop injection mode recommended |

The use of ion-pairing reagents like PFPA is essential for achieving sufficient retention of highly hydrophilic istamycin components on reversed-phase columns [3]. Alternative ion-pairing agents include trifluoroacetic acid (TFA) and heptafluorobutyric acid (HFBA), each offering different selectivity and MS compatibility [4]. For chiral separation of epimers, a macrocyclic glycopeptide-bonded chiral column (e.g., Chirobiotic series) can be employed with methanol-water-formic acid mobile phases, enabling resolution of 1- and 3-epimeric pairs present in the istamycin complex [3].

Mass Spectrometric Parameters

The mass spectrometric conditions optimized for Istamycin C0 analysis using an ESI ion trap instrument are detailed below:

Table 2: ESI Ion Trap Mass Spectrometer Parameters

| Parameter | Setting | Impact on Analysis |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI) Positive | Optimal for amino group-containing compounds |

| Spray Voltage | 5500 V | Affects ionization efficiency and droplet formation |

| Nebulizer Gas | Nitrogen at 15-20 psi (arbitrary units) | Governs aerosol formation and desolvation |

| Drying Gas | Nitrogen at 7 L/min, 60 psi | Promotes solvent evaporation from charged droplets |

| Source Temperature | 550°C | Critical for desolvation process |

| Declustering Potential | 50 V | Controls in-source fragmentation |

| Collision Energy | Compound-specific (20-40 eV) | Optimized for diagnostic fragment production |

| Scan Range | m/z 200-800 | Covers molecular ions and key fragments |

| Ion Accumulation Time | 100-200 ms | Balances sensitivity and scan speed |

The ion trap mass analyzer offers the advantage of MSⁿ capability, allowing multiple stages of fragmentation for detailed structural elucidation. This is particularly valuable for distinguishing between closely related istamycin congeners with similar fragmentation patterns [3]. Instrument calibration should be performed using recommended calibrants specific to the mass range of interest, ensuring accurate mass measurement throughout the analysis.

Structural Characterization and Fragmentation Patterns

MS Fragmentation Analysis

Istamycin C0 exhibits characteristic fragmentation patterns under ESI-MS/MS conditions that provide structural information about the molecule. Upon collisional activation, protonated Istamycin C0 undergoes facile cleavage of glycosidic bonds and loss of specific ring moieties, producing diagnostic fragment ions that enable structural identification and differentiation from other istamycin components.

The fragmentation behavior of aminoglycosides like Istamycin C0 is characterized by sequential loss of sugar units from the 2-deoxystreptamine core, typically beginning with the elimination of the "C" ring moiety observed in other aminoglycosides [1]. For Istamycin C0, specific fragment ions at m/z 322 and 324 have been reported as characteristic ions in the istamycin complex, though the exact molecular weight and fragmentation pattern would need to be confirmed with authentic standard [3]. The interpretation of MS/MS spectra should focus on identifying the molecular ion species (typically [M+H]⁺, [M+2H]²⁺, or [M+Na]⁺) and the characteristic neutral losses corresponding to specific structural elements of the molecule.

Structural Confirmation Strategies

Confirmation of Istamycin C0 identity should be based on multiple analytical approaches:

Retention Time Comparison: Compare the retention time of the putative Istamycin C0 peak with that of an authentic reference standard analyzed under identical conditions.

MS/MS Spectral Matching: Acquire MS/MS spectra of the analyte and compare with a reference standard using library matching algorithms or manual interpretation by experienced personnel.

Epimer Differentiation: Employ chiral chromatography conditions to separate and identify potential epimers of Istamycin C0, as the istamycin complex contains multiple 1- and 3-epimeric pairs that may co-elute under standard reversed-phase conditions [3].

The following workflow diagram illustrates the complete analytical process from sample preparation to structural confirmation:

Figure 1: Complete Analytical Workflow for Istamycin C0 Characterization - This diagram illustrates the comprehensive process from sample preparation through instrumental analysis to final reporting, highlighting the three main stages of the analytical protocol.

Data Analysis and Interpretation

Quantitative Analysis Approach

While the primary focus of this protocol is on characterization, quantitative analysis of Istamycin C0 can be performed using the following approach:

Calibration Standards: Prepare a series of calibration standards using authentic Istamycin C0 in the concentration range of 10-10,000 ng/mL. For matrices with high interference, use matrix-matched calibration standards to compensate for suppression or enhancement effects.

Internal Standard: Employ a structurally similar internal standard such as tobramycin or another aminoglycoside not present in the sample to correct for variations in extraction efficiency and instrument response [1]. The internal standard should be added at the beginning of the sample preparation process.

Quantification Ions: Monitor both the precursor ion and at least one characteristic product ion for Istamycin C0 to ensure selective quantification. Use the most abundant and specific transition for quantification and confirmatory ions for identity verification.

The lower limit of quantification (LLOQ) for istamycin components in bacterial fermentation has been reported to be as low as 2.2 ng/mL for Istamycin A under optimized conditions, suggesting similar sensitivity can be achieved for Istamycin C0 with proper method optimization [3].

Quality Control Procedures

Implement a comprehensive quality control protocol to ensure data reliability:

System Suitability Test: Perform daily system suitability testing using a reference standard to verify chromatographic performance (retention time, peak shape, resolution) and mass spectrometric sensitivity before sample analysis.

Blank Samples: Include extraction blanks and method blanks with each batch to monitor for contamination or carryover.

Quality Control Samples: Analyze QC samples at low, medium, and high concentrations in duplicate with each batch to assess accuracy and precision.

Retention Time Stability: Monitor retention time variations throughout the sequence; acceptable variation should typically be less than ±2% for ISTD and analytes.

Applications and Utility in Research

The analytical methodology described herein has significant applications in various research domains:

Biosynthesis Studies: The profiling of Istamycin C0 along with other istamycin components provides valuable insights into the biosynthetic pathways operating in Streptomyces tenjimariensis. Monitoring the relative abundance of different congeners under various fermentation conditions can help elucidate the sequence of enzymatic modifications that lead to the final antibiotic structures [3] [4].

Pharmaceutical Development: Detailed characterization of Istamycin C0 supports quality control in antibiotic production and helps establish specification limits for related substances in pharmaceutical formulations. The method can be applied to monitor the stability of istamycin preparations and identify potential degradation products under various storage conditions.

Combinatorial Biosynthesis: As genetic engineering approaches advance for aminoglycoside producers, robust analytical methods are essential for detecting and characterizing novel analogs generated through combinatorial biosynthesis. The LC-ESI-MS/MS protocol described can be adapted to profile these new compounds and assess the success of genetic manipulations [4].

The following diagram illustrates the key fragmentation pathways and analytical decision process in structural characterization:

Figure 2: Structural Elucidation Strategy for Istamycin C0 - This decision diagram outlines the systematic approach for fragment ion analysis and structural confirmation, highlighting the key steps in interpreting MS/MS data for Istamycin C0 characterization.

Conclusion

The application of ESI ion trap mass spectrometry coupled with liquid chromatography provides a powerful analytical platform for the comprehensive characterization of Istamycin C0. The methodology detailed in this protocol allows for specific identification, sensitive detection, and accurate quantification of this aminoglycoside component within complex matrices such as bacterial fermentation broths and pharmaceutical formulations. The fragmentation patterns obtained through MS/MS analysis offer structural insights that facilitate differentiation from closely related istamycin congeners, while the chromatographic separation strategies enable resolution of epimeric pairs that would otherwise co-elute.

This robust analytical approach supports ongoing research into the biosynthesis of istamycin antibiotics, quality control in pharmaceutical development, and the discovery of novel analogs through genetic engineering. As mass spectrometric technologies continue to advance, further improvements in sensitivity and resolution can be anticipated, potentially enabling even more detailed structural characterization of minor components within the istamycin complex.

References

- 1. Rapid determination of aminoglycosides in pharmaceutical ... [jast-journal.springeropen.com]

- 2. Liquid chromatography–mass spectrometry [en.wikipedia.org]

- 3. Istamycin aminoglycosides profiling and their ... [pubmed.ncbi.nlm.nih.gov]

- 4. The nebramycin aminoglycoside profiles of Streptomyces ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: Analysis of Istamycin C0 Using Macrocyclic Glycopeptide-Bonded Chiral Column HPLC-MS

Introduction

The istamycin family of aminoglycoside antibiotics represents a clinically significant class of 2-deoxy-aminocyclitol antibiotics derived from Streptomyces tenjimariensis ATCC 31603. These compounds have attracted substantial research interest due to their potent antibacterial activity against a range of pathogenic organisms. Among the istamycin components, Istamycin C0 is one of the sixteen natural congeners identified in the biosynthetic pathway, though it presents particular analytical challenges due to its complex stereochemistry and the presence of multiple epimeric forms that require sophisticated separation techniques for accurate characterization and quantification. The structural complexity of istamycins arises from their pseudodisaccharide structures in which purpurosamine sugars are α-glycosidically linked to a 1,4-diaminocyclitol derivative, creating multiple chiral centers that must be resolved for comprehensive analysis [1] [2].

The analysis of Istamycin C0 is particularly challenging because it exists as part of a complex mixture of analogues in bacterial fermentation, including Istamycin A, A0, B, B0, and other related components. Conventional reverse-phase chromatography methods often fail to adequately resolve these structurally similar compounds, especially the epimeric pairs that differ only in their configuration at one stereocenter. This limitation necessitated the development of more sophisticated analytical approaches employing chiral stationary phases with specific recognition capabilities for aminoglycoside antibiotics. The application of macrocyclic glycopeptide-bonded chiral columns has emerged as a powerful solution to these challenges, enabling the precise separation and characterization of Istamycin C0 and its epimers, which is essential for accurate quantification in complex biological matrices and for understanding the biosynthetic pathways of these important antibiotics [3].

Table 1: Key Characteristics of Istamycin Components

| Istamycin Component | Empirical Formula | Key Structural Features | Relative Abundance in Fermentation |

|---|---|---|---|

| Istamycin A | C~17~H~35~N~5~O~6~ | Two N-methyl groups, one O-methyl group | Highest |

| Istamycin B | C~17~H~35~N~5~O~6~ | Two N-methyl groups, one O-methyl group | High |

| Istamycin A~0~ | C~15~H~32~N~4~O~4~ | Two N-methyl groups, one O-methyl group | Medium |

| Istamycin B~0~ | C~15~H~32~N~4~O~4~ | Two N-methyl groups, one O-methyl group | Medium |

| Istamycin C | Not specified | 2-deoxy-aminocyclitol structure | Lower |

| Istamycin C~0~ | Not specified | 2-deoxy-aminocyclitol structure | Low |

Materials and Methods

Instrumentation